3-Chloro-1-[4-(thian-4-yl)piperazin-1-yl]propan-1-one
Overview
Description
3-Chloro-1-[4-(thian-4-yl)piperazin-1-yl]propan-1-one is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and industrial applications. This compound is characterized by its unique structure, which includes a chloro group, a piperazine ring, and a thian moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-1-[4-(thian-4-yl)piperazin-1-yl]propan-1-one typically involves multiple steps, starting with the reaction of appropriate precursors under controlled conditions
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle the specific chemical requirements. The process would be optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Chlorination reactions can be carried out using reagents like thionyl chloride or sulfuryl chloride.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 3-Chloro-1-[4-(thian-4-yl)piperazin-1-yl]propan-1-one is studied for its potential biological activity. It may be used in assays to investigate its effects on various biological targets.
Medicine: This compound has potential therapeutic applications, particularly in the field of neuropharmacology. It may be explored for its effects on the central nervous system and its potential use in treating neurological disorders.
Industry: In industry, this compound can be used in the development of new materials and chemicals. Its unique properties may make it suitable for applications in material science and other industrial processes.
Mechanism of Action
The mechanism by which 3-Chloro-1-[4-(thian-4-yl)piperazin-1-yl]propan-1-one exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism may vary depending on the biological context, but it generally involves binding to receptors or enzymes, leading to downstream effects.
Comparison with Similar Compounds
3-Chloro-4-morpholin-4-yl-1,2,5-thiadiazole
3-Chloro-4-(pyridin-3-yl)-1,2,5-thiadiazole
Uniqueness: 3-Chloro-1-[4-(thian-4-yl)piperazin-1-yl]propan-1-one is unique due to its specific structural features, which differentiate it from other compounds in its class. These features may contribute to its distinct biological and chemical properties.
Properties
IUPAC Name |
3-chloro-1-[4-(thian-4-yl)piperazin-1-yl]propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21ClN2OS/c13-4-1-12(16)15-7-5-14(6-8-15)11-2-9-17-10-3-11/h11H,1-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGHVFRLJPRDHMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1N2CCN(CC2)C(=O)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21ClN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.83 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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